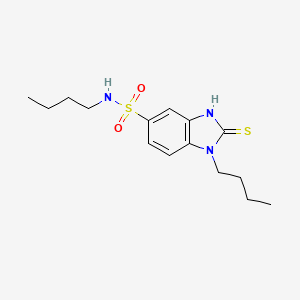

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

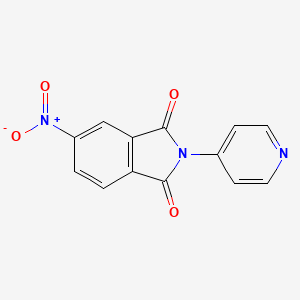

“N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide” is a chemical compound with the CAS number 379253-58-4 . It is used for research purposes .

Molecular Structure Analysis

The molecular formula of this compound is C15H23N3O2S2 . Its molecular weight is 341.49 .Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry: Chromatography and Spectroscopy

“N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide” is utilized in analytical chemistry for its potential as a chromatographic stationary phase and as a spectroscopic probe . Its unique structure allows for selective interaction with various analytes, enhancing the resolution of complex mixtures in liquid chromatography. Additionally, its spectroscopic properties can be harnessed in techniques like NMR, HPLC, LC-MS, and UPLC to identify and quantify chemical entities .

Medicinal Chemistry: Drug Design and Synthesis

This compound serves as a building block in medicinal chemistry for the design and synthesis of new pharmaceutical agents. Its benzodiazole core is a common motif in drugs, and the sulfonamide group is known for its diuretic and antibacterial properties. Researchers leverage these features to create compounds with potential therapeutic effects against various diseases .

Organic Synthesis: Sulfur Functionalization

In organic synthesis, “N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide” is used for sulfur functionalization . It acts as a sulfur donor in reactions, facilitating the introduction of sulfur-containing groups into organic molecules. This is crucial for synthesizing compounds with desired biological activities, such as antimicrobial or anticancer properties .

Material Science: Sensor Development

The compound’s ability to bind selectively to specific ions or molecules makes it an excellent candidate for developing sensors in material science. It can be incorporated into sensor arrays for detecting environmental pollutants or used in biomedical sensors to monitor physiological parameters .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, researchers explore the use of “N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide” as an enzyme inhibitor . By binding to the active sites of enzymes, it can modulate their activity, providing insights into enzyme mechanisms and aiding in the development of enzyme-based therapies .

Agricultural Chemistry: Pesticide Formulation

The compound’s structural features are advantageous in agricultural chemistry for formulating pesticides. Its sulfanyl and sulfonamide groups can contribute to the pesticidal activity, offering a new approach to protect crops from pests and diseases .

Environmental Science: Pollutant Removal

“N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide” may be applied in environmental science for pollutant removal. Its chemical properties allow it to bind with heavy metals and organic pollutants, facilitating their extraction from water and soil, thus contributing to environmental remediation efforts .

Computational Chemistry: Molecular Modeling

Lastly, in computational chemistry, this compound is used in molecular modeling to predict the interaction of molecules with biological targets. Its structure can be analyzed computationally to understand binding affinities and to design molecules with improved pharmacological profiles .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,1-dibutyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S2/c1-3-5-9-16-22(19,20)12-7-8-14-13(11-12)17-15(21)18(14)10-6-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGSJAPROVVUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)

![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)